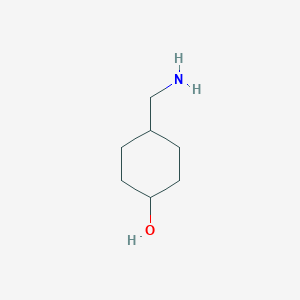
4-(氨甲基)环己醇
描述
4-(Aminomethyl)cyclohexan-1-ol is a compound with the molecular formula C7H15NO . It has a molecular weight of 129.20 g/mol . The compound has various synonyms such as trans-4-(aminomethyl)cyclohexan-1-ol and cis-4-(aminomethyl)cyclohexan-1-ol .
Synthesis Analysis
The synthesis of 4-(Aminomethyl)cyclohexan-1-ol involves the reaction of cyclohexanone oxime with methylene chloride and ethanol . After the reaction, the catalyst is filtered off and a solution of hydrochloric acid in dioxane is added . The residue is then recrystallized from isopropanol to yield the product .Molecular Structure Analysis
The IUPAC name of the compound is 4-(aminomethyl)cyclohexan-1-ol . The InChI code is InChI=1S/C7H15NO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-5,8H2 . The compound has a topological polar surface area of 46.2 Ų .Physical And Chemical Properties Analysis
The compound has a molecular weight of 129.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 129.115364102 g/mol .科学研究应用
4-(氨甲基)环己醇简介
4-(氨甲基)环己醇是一种化合物,在各种科学和工业领域具有潜在的应用。其结构由一个环己烷环、一个氨甲基和一个羟基组成,为研究和开发提供了独特的性质。本文重点介绍了4-(氨甲基)环己醇在科学研究中的应用,不包括任何与药物使用、剂量或副作用相关的信息。
环己烯的催化氧化
最近在环己烯的催化氧化方面取得的进展表明,选择性氧化可以产生一系列工业上重要的中间体,如环己酮和环己醇,这对尼龙和其他聚合物的生产至关重要。利用催化剂的选择性氧化过程可以高效地、减少副产物地生产这些中间体。这一过程对学术界和工业界的应用都具有价值,突显了化学合成和材料科学中受控氧化反应的重要性(Cao et al., 2018)。
环糊精和药物传递系统
环糊精是一种环状寡糖,已被广泛研究其与各种分子(包括药物)形成宿主-客体包含复合物的能力。环糊精的独特性质,如改善溶解性和调整药物释放曲线,使其在药物传递系统中具有价值。特别是在抗生素和抗菌剂方面的应用已显示出增强抗微生物活性、改善生物膜渗透性和解决溶解性挑战的潜力。这凸显了环糊精在制药应用中的多功能性,以及其改善治疗效果和患者预后的潜力(Sharma & Baldi, 2016)。
氢储存和传递
有机化合物作为氢载体的研究已确定环烷烃,如甲基环己烷,作为氢储存和传递的潜在候选物。重点是开发这些载体的高效和选择性脱氢过程,旨在最大化可释放的氢含量。研究强调了需要新的、具有成本效益和环保的催化剂来促进脱氢过程,突显了有机液相载体在未来能源储存和分配系统中的作用(Bourane et al., 2016)。
安全和危害
属性
IUPAC Name |
4-(aminomethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODBGHUVYYWBRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564827 | |
| Record name | 4-(Aminomethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)cyclohexan-1-ol | |
CAS RN |
164646-07-5 | |
| Record name | 4-(Aminomethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


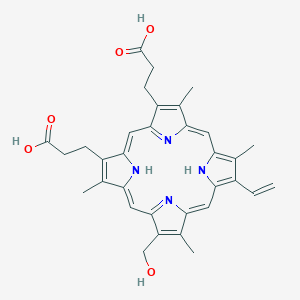
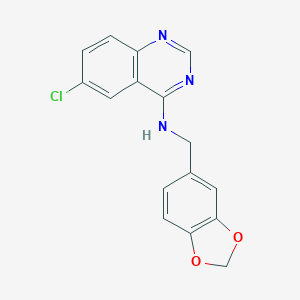
![2,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B176176.png)
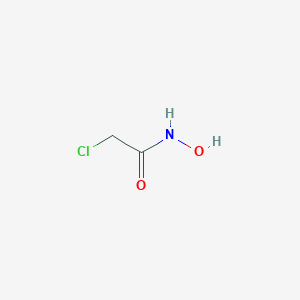
![(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B176183.png)
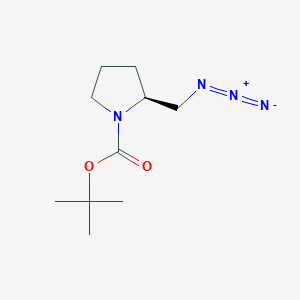
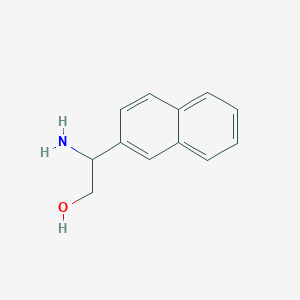
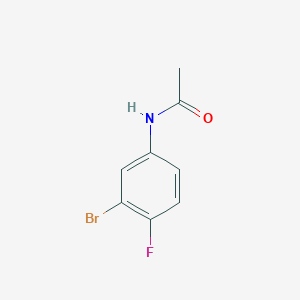
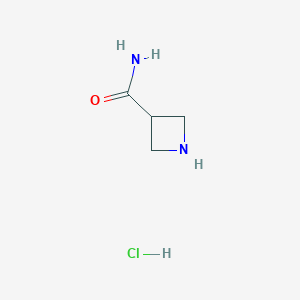
![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)
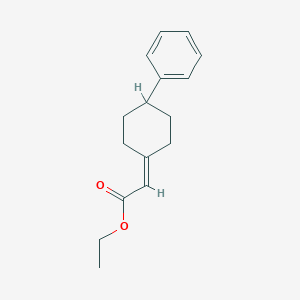
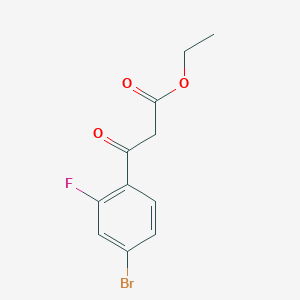
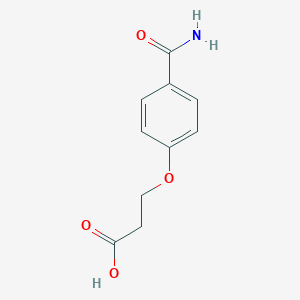
![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)